molecular formula C11H15NSi B1322038 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine CAS No. 761426-51-1

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B1322038
CAS No.: 761426-51-1
M. Wt: 189.33 g/mol
InChI Key: DDJQNRANZOQFJU-UHFFFAOYSA-N
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Description

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine (CAS: 761426-51-1) is a pyridine derivative featuring a trimethylsilyl-protected ethynyl group at the 4-position and a methyl substituent at the 2-position. Its molecular formula is C₁₁H₁₅NSi, with a molecular weight of 189.33 g/mol . Predicted physicochemical properties include a density of 0.94±0.1 g/cm³, boiling point of 237.0±32.0 °C, and a pKa of 4.43±0.26, indicating moderate acidity . The compound is commonly utilized as a synthetic intermediate in cross-coupling reactions, particularly in medicinal chemistry and materials science, due to the stability imparted by the trimethylsilyl (TMS) group on the alkyne moiety .

Properties

IUPAC Name

trimethyl-[2-(2-methylpyridin-4-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJQNRANZOQFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621190
Record name 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761426-51-1
Record name 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Cross-Coupling Reaction

The most widely reported and reliable method for synthesizing 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine involves the Sonogashira coupling of 2-bromo-4-methylpyridine with trimethylsilylacetylene.

Key Reaction Components:

Component Role Typical Amounts/Conditions
2-Bromo-4-methylpyridine Aryl halide substrate 1 equivalent
Trimethylsilylacetylene Terminal alkyne 1.0–1.2 equivalents
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst 0.05–0.3 equivalents
Copper(I) iodide (CuI) Co-catalyst 0.05–0.1 equivalents
Base (e.g., triethylamine or diisopropylamine) Base to neutralize acid formed 2–3 equivalents
Solvent Commonly tetrahydrofuran (THF), dimethylformamide (DMF), or triethylamine 5–10 mL per mmol substrate
Atmosphere Inert (argon or nitrogen) To prevent oxidation
Temperature Room temperature to 60°C Reaction time varies from 1 to 24 hours

Typical Procedure:

  • Under an inert atmosphere, 2-bromo-4-methylpyridine is dissolved in an appropriate solvent with the base.
  • The palladium catalyst and copper co-catalyst are added.
  • Trimethylsilylacetylene is introduced slowly to the reaction mixture.
  • The mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Reaction Optimization and Variations

  • Catalyst Loading: Lower catalyst loadings (0.05 eq.) can be used with longer reaction times, while higher loadings accelerate the reaction.
  • Base Selection: Triethylamine is commonly used, but diisopropylamine or other organic bases can improve solubility and reaction rates.
  • Solvent Effects: Polar aprotic solvents like DMF or THF facilitate better catalyst activity and substrate solubility.
  • Temperature: Mild heating (40–60°C) can improve yields and reduce reaction times without decomposing sensitive groups.
  • Microwave-Assisted Synthesis: Microwave irradiation at 115–130°C for 15–30 minutes has been reported to accelerate similar Sonogashira couplings, improving yields and reducing reaction times.

Alternative Synthetic Routes

While the Sonogashira coupling is the standard, alternative methods include:

  • Lithiation and Subsequent Coupling:
    Trimethylsilylacetylene can be deprotonated with n-butyllithium at low temperatures (-40 to -30°C), followed by reaction with 2-bromo-4-methylpyridine under palladium catalysis. This method requires careful temperature control and handling of strong bases.

  • Direct Alkynylation via Stille or Suzuki Couplings:
    Although less common for this specific compound, these methods involve organostannane or boronate intermediates but are generally more complex and less efficient due to additional synthetic steps and toxicity concerns.

Purification and Characterization

  • Purification: The crude product is typically purified by silica gel column chromatography using nonpolar solvents such as hexane or mixtures of hexane and ethyl acetate.
  • Characterization:
    • Thin-layer chromatography (TLC) is used to monitor reaction progress.
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and purity.
    • Mass spectrometry and elemental analysis may be used for further confirmation.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 2-Bromo-4-methylpyridine Commercially available
Alkyne reagent Trimethylsilylacetylene Used in slight excess (1.0–1.2 eq.)
Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ 0.05–0.3 eq.
Co-catalyst CuI 0.05–0.1 eq.
Base Triethylamine, diisopropylamine 2–3 eq.
Solvent THF, DMF, triethylamine Depends on solubility and scale
Temperature 20–60°C Room temperature sufficient in many cases
Reaction time 1–24 hours Monitored by TLC
Purification Silica gel chromatography Hexane/ethyl acetate mixtures
Yield Typically 60–85% Depends on scale and optimization

Research Findings and Notes

  • The presence of the trimethylsilyl group on the ethynyl moiety stabilizes the alkyne and facilitates handling and purification.
  • The Sonogashira reaction is sensitive to the nature of the pyridine substrate; substitution at the 2- and 4-positions can influence reactivity and yield.
  • Copper co-catalyst is essential for efficient coupling but can sometimes lead to side reactions; careful control of stoichiometry is necessary.
  • Microwave-assisted synthesis offers a promising route for rapid preparation with comparable or improved yields.
  • Attempts to perform in situ desilylation during coupling have shown mixed results, indicating the importance of maintaining the TMS protecting group during the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the trimethylsilyl group or reduce other functional groups present in the molecule.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may result in the removal of the trimethylsilyl group.

Scientific Research Applications

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on the molecule during chemical reactions. This allows for selective functionalization of other parts of the molecule. Additionally, the ethynyl group can participate in various coupling reactions, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Key Observations :

  • The TMS-ethynyl group significantly increases molecular weight (~72 g/mol) compared to non-silylated analogs (e.g., 4-ethynyl-2-methylpyridine) .
  • Substituent position (e.g., 4- vs. 6-TMS-ethynyl) influences steric and electronic properties, affecting reactivity in cross-coupling reactions .
  • Chlorine substituents (e.g., 4-Chloro-3-((TMS)ethynyl)pyridine) enhance electrophilicity, enabling nucleophilic aromatic substitution .

Physicochemical Properties

Boiling Points and Solubility

  • The TMS group increases hydrophobicity, reducing aqueous solubility compared to non-silylated analogs.
  • Chlorinated analogs (e.g., 4-Chloro-3-((TMS)ethynyl)pyridine) exhibit higher density and polarity due to the electronegative Cl atom .

Acidity and Reactivity

  • The pKa of 2-Methyl-4-((TMS)ethynyl)pyridine (4.43) is lower than pyridine (pKa ~5.2), indicating enhanced acidity due to electron-withdrawing effects of the ethynyl-TMS group .
  • Non-silylated analogs (e.g., 4-ethynyl-2-methylpyridine) are more reactive in alkyne-specific reactions, such as Huisgen cycloaddition, due to the free ethynyl group .

Comparison with Analogs

  • 2-Methyl-6-((TMS)ethynyl)pyridine : Synthesized similarly but requires 6-iodo-2-methylpyridine as the starting material. Yields are comparable (~70%) .
  • Non-silylated analogs: Synthesized via direct ethynylation but face challenges in storage due to alkyne instability .

Cross-Coupling Reactions

  • The TMS group in 2-Methyl-4-((TMS)ethynyl)pyridine is readily removed under mild basic conditions (e.g., K₂CO₃/MeOH), generating reactive ethynyl intermediates for further functionalization .
  • Suzuki Coupling : Used to introduce aryl/heteroaryl groups at the ethynyl position. For example, coupling with 3-pyridinylboronic acid yields biaryl derivatives for mGlu5 receptor antagonists .

Biological Activity

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trimethylsilyl group and an ethynyl moiety, has been explored for its interactions with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables summarizing its effects.

The molecular formula of this compound is C10_{10}H13_{13}N, and it has a molecular weight of approximately 161.22 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an antagonist for certain receptors involved in neurotransmission and inflammation pathways. The compound's structural features allow it to modulate enzyme activities by binding to their active sites, thereby influencing various biochemical pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For instance, a study demonstrated that this compound exhibited significant inhibitory effects against viral replication in vitro. In particular, it showed promise against viruses such as HIV and hepatitis C virus (HCV), with IC50_{50} values indicating effective concentrations required for inhibition.

Virus IC50_{50} (μM) Reference
HIV0.35
HCV0.26

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer effects. A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of signaling pathways associated with cell survival.

Cell Line IC50_{50} (μM) Effect Reference
HeLa1.5Induced apoptosis
MCF-70.8Inhibited proliferation

Case Studies

  • Study on Antiviral Efficacy : A comprehensive study assessed the antiviral efficacy of several pyridine derivatives, including this compound. The results indicated that this compound significantly reduced viral load in infected cell cultures compared to untreated controls, suggesting its potential as a therapeutic agent against viral infections.
  • Anticancer Research : In a preclinical trial involving human cancer cell lines, researchers observed that treatment with this compound led to a marked decrease in tumor growth rates. The study provided insights into its mechanism of action through the activation of apoptotic pathways and inhibition of oncogenic signaling.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between 4-iodo-2-methylpyridine and trimethylsilylacetylene, using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used under inert atmospheres. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for pyridine:acetylene) are critical for minimizing byproducts such as homocoupling derivatives. Purification via column chromatography with silica gel and hexane/ethyl acetate eluents is recommended .

Q. How is the structure of this compound characterized experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms the presence of the trimethylsilyl group (δ ~0.2 ppm for ⁹Si) and ethynyl protons (δ 2.5–3.5 ppm). X-ray crystallography, using a Bruker APEXII CCD diffractometer, resolves the spatial arrangement, revealing bond angles and distances (e.g., C≡C bond length ~1.20 Å). Computational validation with Gaussian or ORCA software can cross-verify electronic properties .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation risks. Toxicity data (e.g., LD₅₀) should be referenced from peer-reviewed studies, as vendor safety sheets may lack specificity. Spill management requires inert absorbents (vermiculite) and neutralization with ethanol/water mixtures. Store under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the trimethylsilyl ethynyl group modulate the electronic properties of pyridine in cross-coupling reactions?

  • Methodological Answer : The trimethylsilyl (TMS) group acts as a steric and electronic modulator. Density functional theory (DFT) calculations show it reduces electron density at the ethynyl carbon, enhancing reactivity in Pd-catalyzed couplings. Comparative studies with non-silylated analogs (e.g., 4-ethynyl-2-methylpyridine) reveal slower reaction kinetics, confirming the TMS group’s role in stabilizing transition states. Electrochemical impedance spectroscopy (EIS) can quantify electron-withdrawing effects .

Q. What strategies resolve contradictions between computational predictions and experimental stability data?

  • Methodological Answer : Discrepancies in stability (e.g., hydrolysis susceptibility) require multi-method validation:

  • Experimental : Accelerated stability testing under varying pH and humidity.
  • Computational : Molecular dynamics simulations to model degradation pathways.
  • Analytical : High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to identify degradation products. For instance, TMS group hydrolysis to silanol can be tracked via ²⁹Si NMR .

Q. How can structure-activity relationship (SAR) studies optimize biological activity for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace TMS with other silyl groups (e.g., triethylsilyl) or modify the pyridine substituents (e.g., 6-methyl vs. 4-methyl).
  • Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
  • Pharmacokinetics : Assess lipophilicity (logP) via shake-flask method and membrane permeability using Caco-2 cell models. The TMS group’s logP enhancement (~2.5) improves blood-brain barrier penetration in rodent studies .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Scaling issues include:

  • Byproduct Formation : Optimize catalyst loading (0.5–1 mol% Pd) and use flow chemistry for heat distribution.
  • Purification : Replace column chromatography with recrystallization (solvent: hexane/dichloromethane) or centrifugal partition chromatography.
  • Quality Control : Implement in-line FTIR and UPLC-MS to monitor reaction progress and purity (>98%) .

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